Cas no 1261499-50-6 (3-(Difluoromethoxy)-2-fluorobenzonitrile)

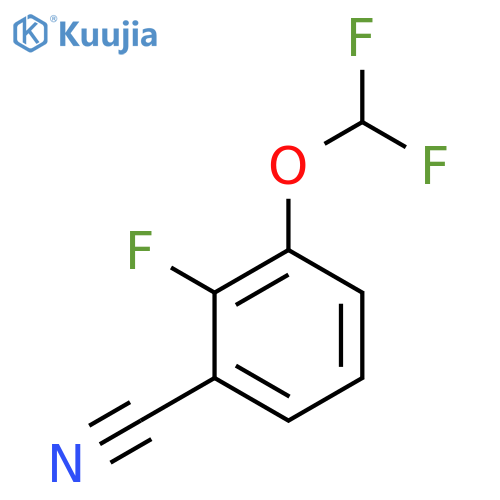

1261499-50-6 structure

商品名:3-(Difluoromethoxy)-2-fluorobenzonitrile

CAS番号:1261499-50-6

MF:C8H4F3NO

メガワット:187.118672370911

CID:4989179

3-(Difluoromethoxy)-2-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethoxy)-2-fluorobenzonitrile

-

- インチ: 1S/C8H4F3NO/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-3,8H

- InChIKey: SJKHYBZVNKZQDA-UHFFFAOYSA-N

- ほほえんだ: FC1C(C#N)=CC=CC=1OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 213

- トポロジー分子極性表面積: 33

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-(Difluoromethoxy)-2-fluorobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013000692-250mg |

3-(Difluoromethoxy)-2-fluorobenzonitrile |

1261499-50-6 | 97% | 250mg |

$484.80 | 2023-09-03 | |

| Alichem | A013000692-1g |

3-(Difluoromethoxy)-2-fluorobenzonitrile |

1261499-50-6 | 97% | 1g |

$1549.60 | 2023-09-03 | |

| Alichem | A013000692-500mg |

3-(Difluoromethoxy)-2-fluorobenzonitrile |

1261499-50-6 | 97% | 500mg |

$782.40 | 2023-09-03 |

3-(Difluoromethoxy)-2-fluorobenzonitrile 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1261499-50-6 (3-(Difluoromethoxy)-2-fluorobenzonitrile) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量